

physical and chemical properties of Ellagic acid dihydrate

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Compound of Interest

Compound Name: *Ellagic acid dihydrate*

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Ellagic Acid Dihydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **ellagic acid dihydrate**. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and visualizations of its biological interactions to support further investigation and application of this promising natural compound.

Physicochemical Properties

Ellagic acid dihydrate is a naturally occurring phenolic compound found in various fruits, nuts, and seeds. It is known for its antioxidant, anti-inflammatory, and potential anti-cancer properties. A thorough understanding of its physicochemical characteristics is fundamental for its application in research and drug development.

General Properties

Property	Value	Source
Chemical Name	2,3,7,8-Tetrahydroxy[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione dihydrate	
Synonyms	Gallogen, Lagistase	[2]
CAS Number	476-66-4 (anhydrous)	
Molecular Formula	C ₁₄ H ₆ O ₈ · 2H ₂ O	
Molecular Weight	338.22 g/mol	

Physical Properties

Property	Value	Source
Appearance	Tan to gray crystalline solid	[3],[2]
Melting Point	>360 °C	
Solubility in Water	<0.1 g/100 mL at 21 °C	[3]
Solubility in Organic Solvents	Soluble in 1M NaOH (10 mg/mL), DMSO (~0.14 mg/mL), and ethanol (10 mg/mL, may require slight heating).	[4],[5],[2]
Stability	Stable under standard conditions. Sensitive to air and light. Alkaline solutions are unstable and should be prepared fresh.	[3],[5]

Crystal Structure

The crystal structure of **ellagic acid dihydrate** has been determined by X-ray diffraction. It forms triclinic crystals. The molecule is planar, and the crystal structure is characterized by

layers of molecules interconnected by hydrogen bonds to water molecules.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Crystallographic Parameter	Value	Source
Crystal System	Triclinic	[1] [7]
Space Group	P $\bar{1}$	[1]
Unit Cell Dimensions	$a = 7.656(1) \text{ \AA}$ $b = 9.563(1) \text{ \AA}$ $c = 4.623(1) \text{ \AA}$ $\alpha = 97.88(1)^\circ$ $\beta = 103.2(1)^\circ$ $\gamma = 102.22(1)^\circ$	[1] [7]
Volume (V)	315.9 \AA^3	[1] [7]
Molecules per Unit Cell (Z)	1	[1] [6] [7]

Spectroscopic Properties

Technique	Wavelength (λ_{max}) / Wavenumber (cm^{-1})	Solvent	Source
UV-Vis Spectroscopy	256 nm, 365 nm	DMSO	[2]
Infrared (IR) Spectroscopy	Broad band in the range of 2800–3700 cm^{-1} (O-H stretching)	[8]	

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of **ellagic acid dihydrate**.

Determination of Aqueous Solubility (Shake-Flask Method based on ASTM E1148)

This method determines the saturation solubility of a compound in water.[\[1\]](#)[\[9\]](#)[\[10\]](#)

Procedure:

- Preparation of Saturated Solution: Add an excess amount of **ellagic acid dihydrate** to a flask containing deionized water.
- Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the aqueous solution.
- Quantification: Analyze the concentration of ellagic acid in the clear aqueous phase using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is reported as the concentration of the saturated solution in units such as mg/L or mol/L.

Determination of Melting Range (Capillary Method based on USP <741>)

This protocol outlines the determination of the melting range of a solid compound.^{[4][7][11][12][13]}

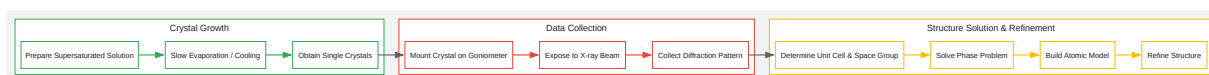
Procedure:

- Sample Preparation: Finely powder the dry **ellagic acid dihydrate**.
- Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.
- Apparatus Setup: Place the capillary tube in a melting point apparatus.
- Heating: Heat the apparatus at a controlled rate. A slower heating rate (1-2 °C/min) is used when approaching the expected melting point to ensure accuracy.
- Observation: Record the temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears. This range is the melting range. For a pure substance, this range is typically narrow.

Single-Crystal X-ray Diffraction

This technique is used to determine the three-dimensional atomic and molecular structure of a crystalline compound.^{[14][15][16][17]}

Workflow:



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Caption: Workflow for Single-Crystal X-ray Diffraction.

UV-Visible Spectroscopy (Quantitative Analysis)

This method is used to determine the concentration of a substance in a solution based on its light absorption properties, following the Beer-Lambert Law.^{[5][18][19][20][21]}

Procedure:

- **Preparation of Standard Solutions:** Prepare a series of standard solutions of **ellagic acid dihydrate** in a suitable solvent (e.g., DMSO) with known concentrations.
- **Wavelength Selection:** Scan the UV-Vis spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λ_{max}).
- **Absorbance Measurement:** Measure the absorbance of each standard solution at the determined λ_{max} using a spectrophotometer. A blank solution (solvent only) is used as a reference.
- **Calibration Curve:** Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship according to the Beer-Lambert law ($A = \epsilon bc$).

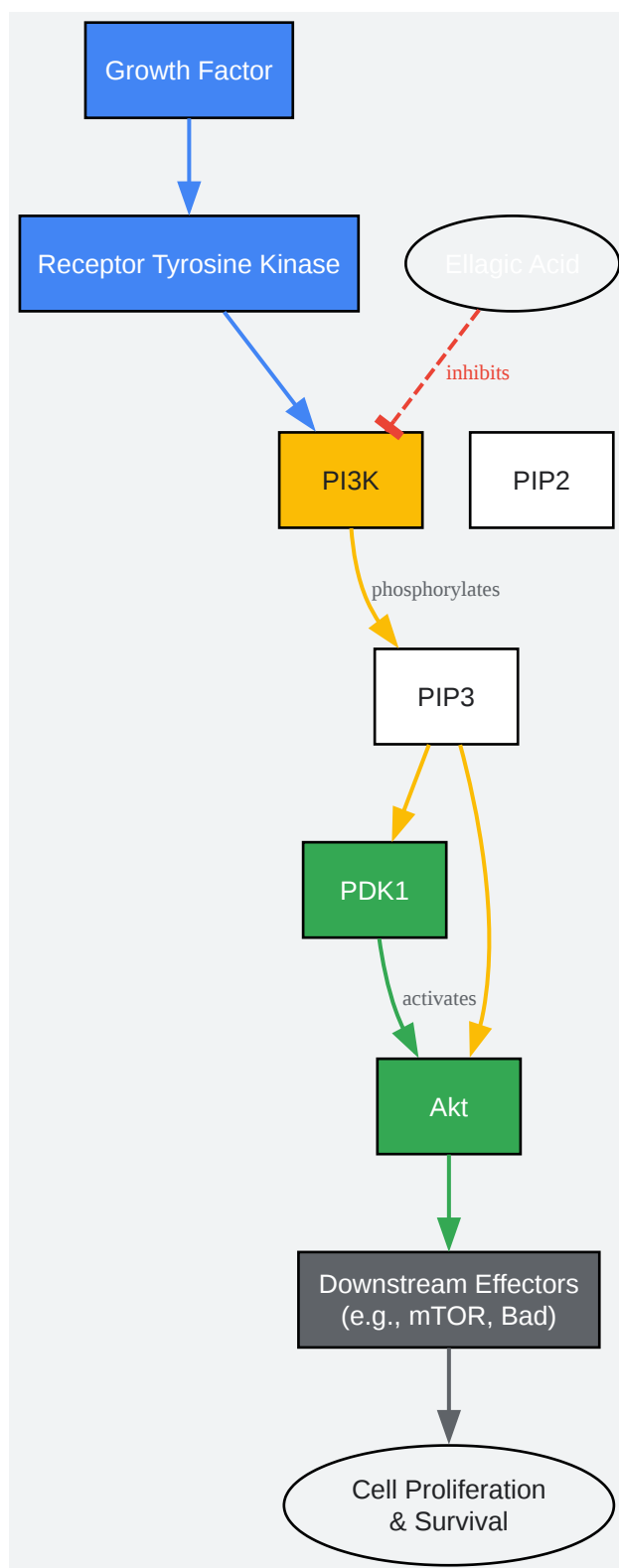
- **Unknown Sample Analysis:** Measure the absorbance of the sample with an unknown concentration at the same λ_{max} .
- **Concentration Determination:** Use the calibration curve to determine the concentration of the unknown sample.

Biological Activity and Signaling Pathways

Ellagic acid is known to modulate several key signaling pathways involved in cell proliferation, angiogenesis, and inflammation. Understanding these interactions is crucial for its development as a therapeutic agent.

Inhibition of PI3K/Akt Signaling Pathway

Ellagic acid has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.^[8]^[22]

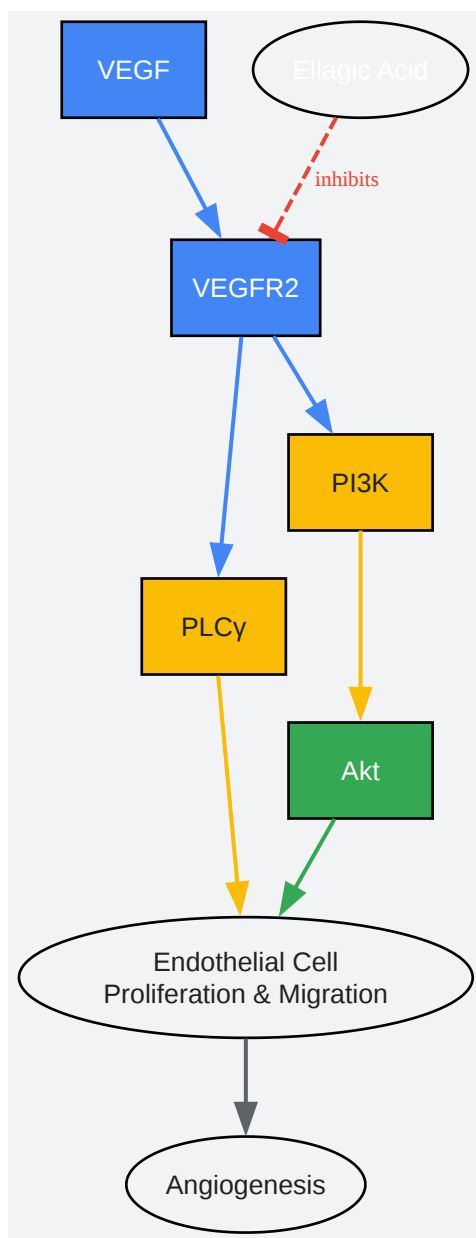


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Caption: Ellagic acid inhibits the PI3K/Akt signaling pathway.

Inhibition of VEGF/VEGFR2 Signaling

Ellagic acid can inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2) signaling cascade.[2]

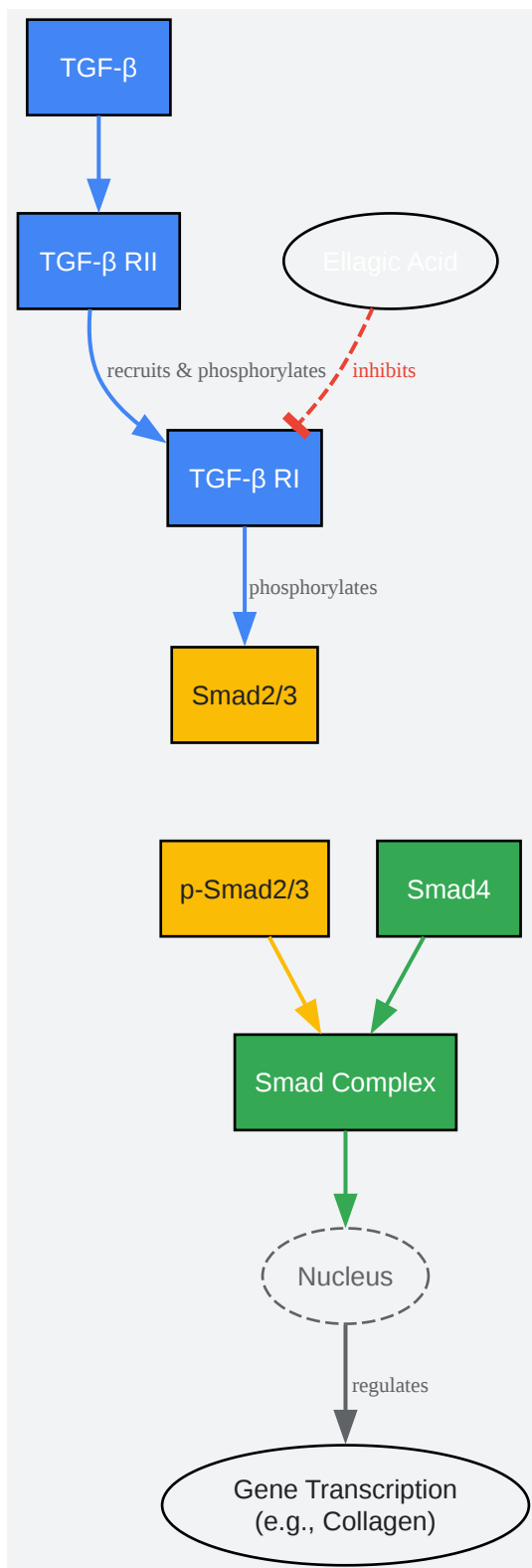


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Caption: Ellagic acid inhibits VEGF/VEGFR2-mediated angiogenesis.

Modulation of TGF- β /Smad Signaling

Ellagic acid has been reported to modulate the Transforming Growth Factor-beta (TGF- β)/Smad pathway, which is involved in fibrosis and cell differentiation.[23][24][25]



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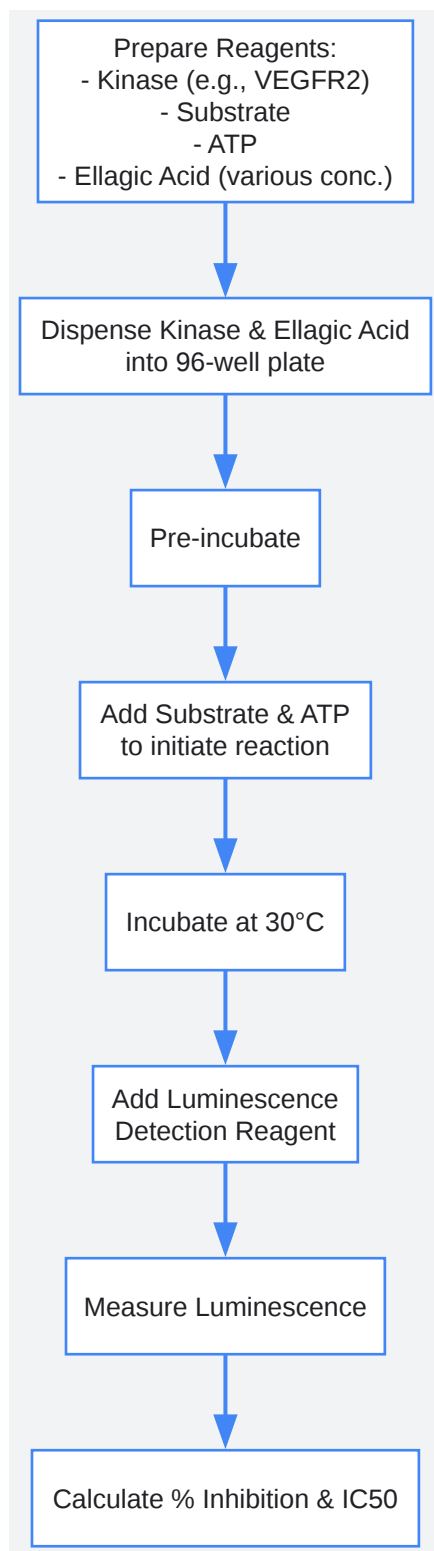
Caption: Ellagic acid modulates the TGF- β /Smad signaling pathway.

Experimental Workflow for Kinase Inhibition Assay

To validate the inhibitory effect of ellagic acid on kinases such as VEGFR2, a luminescence-based kinase assay can be employed.[\[3\]](#)[\[6\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Procedure:

- **Reagent Preparation:** Prepare solutions of the kinase (e.g., VEGFR2), a suitable substrate, ATP, and various concentrations of **ellagic acid dihydrate**.
- **Assay Plate Setup:** In a 96-well plate, add the kinase and ellagic acid (or vehicle control) and pre-incubate.
- **Initiation of Reaction:** Add the substrate and ATP to start the kinase reaction.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- **Detection:** Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining or ADP produced. The luminescent signal is inversely proportional to the kinase activity.
- **Data Analysis:** Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of ellagic acid and determine the IC₅₀ value.



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Caption: Workflow for a luminescence-based kinase inhibition assay.

Experimental Workflow for Western Blot Analysis of Signaling Proteins

Western blotting is a key technique to assess the phosphorylation status and expression levels of proteins within a signaling pathway upon treatment with a compound like ellagic acid.[23][24][29][30]

Procedure:

- **Cell Culture and Treatment:** Culture appropriate cells (e.g., cancer cell lines) and treat them with different concentrations of **ellagic acid dihydrate** for a specified time.
- **Protein Extraction:** Lyse the cells to extract total proteins.
- **Protein Quantification:** Determine the protein concentration in each lysate using a suitable method (e.g., BCA assay).
- **SDS-PAGE:** Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
- **Immunoblotting:**
 - **Blocking:** Block the membrane to prevent non-specific antibody binding.
 - **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific to the target proteins (e.g., total Akt, phospho-Akt, total Smad3, phospho-Smad3).
 - **Secondary Antibody Incubation:** Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- **Detection:** Add a chemiluminescent substrate and detect the signal using an imaging system.
- **Analysis:** Quantify the band intensities to determine the relative protein expression and phosphorylation levels.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of **ellagic acid dihydrate**, alongside standardized experimental protocols and an overview of its interaction with key biological signaling pathways. The presented data and methodologies are intended to facilitate further research and development of **ellagic acid dihydrate** for its potential therapeutic applications. The provided visualizations offer a clear framework for understanding its mechanism of action at a molecular level.

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